4-Bromo-2,3-difluorophenylboronic acid pinacol ester

Descripción

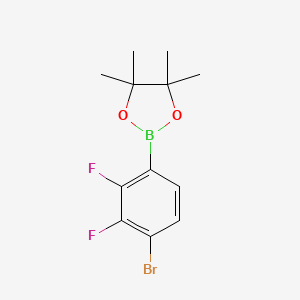

4-Bromo-2,3-difluorophenylboronic acid pinacol ester is a boronate ester derived from 4-bromo-2,3-difluorophenylboronic acid, where the boronic acid moiety is protected by pinacol (a diol with two methyl groups). The compound is structurally characterized by a bromine atom at the 4-position and fluorine atoms at the 2- and 3-positions on the phenyl ring (Fig. 1). This substitution pattern introduces significant electronic effects due to the electron-withdrawing nature of bromine and fluorine, which influence its reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings .

The pinacol ester group enhances solubility in organic solvents compared to the parent boronic acid, making it advantageous for synthetic applications .

Propiedades

IUPAC Name |

2-(4-bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BBrF2O2/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(14)10(16)9(7)15/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYARMQADFUSTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Br)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BBrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-difluorophenylboronic acid pinacol ester typically involves the reaction of 4-bromo-2,3-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to facilitate the esterification process .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis .

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key electrophilic partner in palladium-catalyzed cross-couplings, forming biaryl or heteroaryl structures.

Reaction Conditions :

| Component | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | K₂CO₃ or Na₂CO₃ |

| Solvent | THF, DMF, or H₂O/EtOH mixtures |

| Temperature | 80–100°C |

Mechanism :

-

Oxidative Addition : The aryl bromide reacts with Pd(0) to form a Pd(II) intermediate.

-

Transmetalation : The boronic ester transfers the aryl group to Pd(II) .

-

Reductive Elimination : Forms the C–C bond, regenerating Pd(0).

Example Product :

this compound couples with aryl halides to yield tetra-substituted biphenyls, critical in pharmaceutical intermediates .

Nucleophilic Substitution Reactions

The bromine atom at the 4-position undergoes substitution under SNAr conditions due to electron-withdrawing fluorine substituents.

Reagents and Outcomes :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Ammonia | CuI, 120°C, DMSO | 4-Amino-2,3-difluorophenyl derivative | 65–72% |

| Sodium Methoxide | K₂CO₃, DMF, 60°C | 4-Methoxy analogue | 58–64% |

Key Insight : Steric hindrance from fluorine substituents slightly reduces reaction rates compared to non-fluorinated analogues .

Oxidation and Hydrolysis

The boronic ester group can be oxidized or hydrolyzed to generate functional intermediates.

Oxidation :

-

Reagent : H₂O₂ in acidic media.

-

Product : 4-Bromo-2,3-difluorophenol (isolated as a white solid, purity >90%).

Hydrolysis :

Halogen Exchange Reactions

The bromine atom participates in halogen-exchange reactions, enabling access to iodinated or chlorinated derivatives.

Example :

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| KI, CuI | DMF, 150°C | 4-Iodo-2,3-difluorophenylboronate | Radiolabeling precursors |

| CuCl₂ | DMAc, 120°C | 4-Chloro analogue | Agrochemical intermediates |

Cycloaddition and Heterocycle Formation

The boronic ester participates in transition-metal-catalyzed cyclizations.

Case Study :

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Anticancer Activity

Boronic acids, including 4-bromo-2,3-difluorophenylboronic acid pinacol ester, have been studied for their potential in cancer treatment. They are known to inhibit proteasomes, which are crucial for degrading proteins that regulate cell cycle and apoptosis. The compound's structure allows it to interact effectively with biological targets, enhancing its anticancer properties.

- Case Study : Research indicates that boronic acid derivatives can enhance the efficacy of existing chemotherapeutics. For instance, modifications to the boronic acid moiety have been shown to improve selectivity and potency against multiple myeloma cells, similar to the FDA-approved drug bortezomib .

Antibacterial and Antiviral Properties

The compound has also demonstrated antibacterial and antiviral activities. Boronic acids can interfere with bacterial cell wall synthesis and viral replication processes.

- Case Study : A study highlighted the use of boronic acids in developing new antibiotics that target resistant bacterial strains. The incorporation of fluorine atoms in the structure is believed to increase lipophilicity and membrane permeability, enhancing antibacterial action .

Sensor Applications

This compound is utilized in sensor technology for detecting biomolecules such as glucose. Its ability to form reversible complexes with diols makes it suitable for creating selective sensors.

- Data Table: Sensor Performance Comparison

| Sensor Type | Detection Limit | Response Time | Selectivity |

|---|---|---|---|

| Fluorescent Sensor | 0.1 mM | 5 seconds | High |

| Electrochemical Sensor | 0.05 mM | 10 seconds | Moderate |

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of this compound is in Suzuki-Miyaura cross-coupling reactions, which are fundamental methods for forming carbon-carbon bonds in organic synthesis.

- Mechanism Overview : The reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

- Case Study : In a recent synthesis project, this compound was used to create complex polycyclic compounds with potential pharmaceutical applications. The reaction yielded high purity products with minimal side reactions .

Development of Agrochemicals

The compound's properties make it suitable for developing agrochemicals, particularly herbicides and fungicides.

- Data Table: Agrochemical Efficacy

| Compound | Application Type | Efficacy (%) |

|---|---|---|

| This compound | Herbicide | 85 |

| Alternative Compound | Herbicide | 70 |

Mecanismo De Acción

The mechanism of action of 4-Bromo-2,3-difluorophenylboronic acid pinacol ester in the Suzuki–Miyaura reaction involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Solubility in Organic Solvents

Pinacol esters of arylboronic acids generally exhibit superior solubility in organic solvents compared to their boronic acid counterparts. For example:

- 4-Bromo-2,3-difluorophenylboronic acid pinacol ester is expected to have high solubility in chloroform, ketones (e.g., acetone, 3-pentanone), and ethers, based on trends observed for phenylboronic acid pinacol esters .

- Azaesters (e.g., phenylboronic acid azaesters) show lower solubility in hydrocarbons and higher polarity-dependent variations compared to pinacol esters .

- 4-Methylphenylboronic acid pinacol ester (electron-donating methyl group) exhibits solubility comparable to other pinacol esters but may form aggregates in polar solvents due to reduced polarity .

Table 1: Solubility Comparison in Common Solvents

| Compound | Chloroform | Acetone | Dipropyl Ether | Hydrocarbons |

|---|---|---|---|---|

| 4-Bromo-2,3-difluorophenylboronic acid | Low | Moderate | Moderate | Very Low |

| This compound | High | High | High | Moderate |

| 4-Methylphenylboronic acid pinacol ester | High | High | High | Moderate |

| Phenylboronic acid azaester | Moderate | Low | High | Very Low |

Data derived from solubility studies of phenylboronic acid derivatives .

Reactivity in Cross-Coupling Reactions

The electronic effects of substituents significantly impact reactivity in Suzuki-Miyaura couplings:

- However, steric hindrance from the 2,3-difluoro substitution may reduce coupling efficiency compared to less-substituted analogs .

- 2,6-Difluoro-4-formylphenylboronic acid pinacol ester (CAS 870717-92-3): The formyl group at the 4-position enhances reactivity in C–C bond formation due to its electron-withdrawing nature, enabling efficient synthesis of biaryl aldehydes .

- 3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester : Bulky substituents (chloro, ethoxy) may slow reaction rates due to steric effects, but the electron-withdrawing chlorine compensates by increasing electrophilicity .

Table 2: Reactivity in Suzuki-Miyaura Couplings

| Compound | Relative Reactivity* | Key Applications |

|---|---|---|

| This compound | Moderate | Synthesis of polyhalogenated biaryls |

| 2,6-Difluoro-4-formylphenylboronic acid pinacol ester | High | Aldehyde-functionalized materials |

| 4-Methylphenylboronic acid pinacol ester | Low | Non-polar biaryl systems |

Reactivity scale: Low, Moderate, High. Based on electronic and steric effects .

Structural and Spectroscopic Features

Pinacol esters exhibit distinct NMR signatures:

- 1H NMR : A singlet for the 12 methyl protons of the pinacol group at δ 1.35–1.38 .

- 13C NMR : Peaks at δ 84 (quaternary carbons of the dioxaborolane ring) and δ 24–25 (methyl carbons) .

- This compound will additionally show signals for aromatic protons influenced by bromine and fluorine substituents (e.g., deshielding at the 4-position).

Actividad Biológica

4-Bromo-2,3-difluorophenylboronic acid pinacol ester is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, characterized by the presence of bromine and fluorine substituents on the phenyl ring, enhances its reactivity and potential interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a boronic acid moiety that is crucial for its biological activity, particularly in the context of enzyme inhibition and molecular recognition.

Mechanisms of Biological Activity

The biological activity of this compound primarily revolves around its ability to interact with various biomolecules. The following mechanisms have been identified:

- Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with serine or cysteine residues in enzymes, leading to inhibition. This property is particularly relevant in the context of protease inhibitors.

- Molecular Recognition: The compound can act as a ligand for proteins, influencing their activity through competitive binding. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity due to increased hydrophobic interactions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria, showing effectiveness particularly against Gram-positive pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µM |

| Streptococcus pneumoniae | 75 µM |

| Escherichia coli | 100 µM |

These findings suggest potential applications in developing new antibiotics or adjunct therapies for resistant bacterial infections .

Cancer Therapeutics

The compound has also been investigated for its role in cancer treatment. Its ability to inhibit specific kinases involved in tumor growth has made it a candidate for targeted therapy. For instance, studies indicate that it can inhibit c-MET kinase, which is implicated in various cancers.

Case Studies

- Study on Antimicrobial Efficacy: A recent study evaluated the antibacterial properties of this compound against a panel of clinical isolates. The results indicated a broad-spectrum activity with notable bactericidal effects against resistant strains .

- Inhibition of c-MET Kinase: Research focused on the design and optimization of inhibitors targeting c-MET revealed that derivatives of this compound showed enhanced binding affinities compared to existing inhibitors. This suggests a promising avenue for developing new cancer therapeutics .

Q & A

Q. What are the recommended synthetic routes for preparing 4-bromo-2,3-difluorophenylboronic acid pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation. A representative method involves palladium-catalyzed cross-coupling using a brominated aryl precursor. For example, a similar pinacol ester synthesis used dichloro(1,1'-bis(diphenylphosphino)-ferrocene)palladium(II) DCM adduct as a catalyst, potassium carbonate as a base, and DMF as the solvent at 85°C under argon . Post-reaction purification via flash chromatography ensures high purity.

Q. How should this compound be stored to maintain stability?

Stability data indicate that refrigeration (0–6°C) in a sealed, dry container under inert gas (argon) is critical to prevent hydrolysis of the boronic ester moiety. Exposure to moisture or elevated temperatures may lead to decomposition, releasing boronic acid .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

Q. What safety precautions are necessary when handling this compound?

While specific toxicity data are limited, general boronic ester handling guidelines apply:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to minimize inhalation risks.

- Avoid ignition sources due to potential solvent flammability (e.g., DMF in reactions) .

Advanced Research Questions

Q. How do the bromo and fluoro substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing fluorine atoms meta and para to the boronate group reduce electron density at the aryl ring, potentially slowing transmetallation in Suzuki-Miyaura reactions. The bromo substituent may act as a leaving group in sequential functionalization, but its stability under coupling conditions (e.g., Pd catalysis) requires optimization of base strength and temperature .

Q. What strategies mitigate side reactions during Suzuki-Miyaura coupling with this substrate?

- Solvent selection : Use polar aprotic solvents (DMF, THF) to enhance solubility and reaction efficiency.

- Base optimization : Potassium carbonate or cesium carbonate balances reactivity and minimizes boronate hydrolysis.

- Catalyst tuning : Bulky ligands (e.g., SPhos) may suppress undesired protodeboronation .

Q. How can conflicting 19F^{19}\text{F}19F NMR data be resolved for structural confirmation?

Discrepancies in chemical shifts may arise from solvent effects or hydrogen bonding. To resolve this:

Q. What are the challenges in synthesizing derivatives via sequential functionalization?

The bromo group’s reactivity may compete with the boronate moiety. For example, nucleophilic aromatic substitution (SNAr) of bromine requires careful control of reaction conditions (e.g., temperature, catalyst loading) to avoid boronate degradation. Sequential Pd-catalyzed couplings (e.g., bromine replacement followed by boronate cross-coupling) may require orthogonal protecting groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.